4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE
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Overview
Description
4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a pyrazole ring, a phenyl group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the introduction of the phenyl and sulfonate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole derivative with an additional oxygen atom, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with molecular targets in biological systems. The pyrazole ring and sulfonate ester groups may facilitate binding to enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-methylbenzenesulfonyl chloride
- Phenylhydrazine derivatives
Uniqueness
Compared to similar compounds, 4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE stands out due to its combined structural features
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H17ClN4O4S |
---|---|
Molecular Weight |
432.9g/mol |
IUPAC Name |
[4-[(E)-[(4-chloro-1-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-13-3-9-16(10-4-13)29(26,27)28-15-7-5-14(6-8-15)11-21-22-19(25)18-17(20)12-24(2)23-18/h3-12H,1-2H3,(H,22,25)/b21-11+ |
InChI Key |
BFRAZHCGQQQFSF-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NN(C=C3Cl)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
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